molecular formula C16H10ClNO3 B1195297 (4Z)-2-(4-chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one

(4Z)-2-(4-chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one

Cat. No. B1195297
M. Wt: 299.71 g/mol
InChI Key: BFUPUTNYJMGQRD-NQDFZQDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-4-[3-(2-furanyl)prop-2-enylidene]-5-oxazolone is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Anticancer and Antimicrobial Properties

(4Z)-2-(4-Chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one has been studied for its potential anticancer and antimicrobial activities. Research indicates that derivatives of this compound have shown high potency against cancer cell lines and performed well against pathogenic bacterial and fungal strains (Katariya, Vennapu, & Shah, 2021).

Antibacterial Properties

The compound and its derivatives have also been specifically studied for their antibacterial properties. Studies have shown good antibacterial activity against various strains, including Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli (Mehta, 2016).

Antiepileptic Properties

Research on derivatives of this compound has demonstrated antiepileptic properties. Some synthesized derivatives were found active in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (s c PTZ) seizure models (Karthick, Selvam, Palanirajan, & Ramu, 2016).

Antioxidant Potential

Derivatives of (4Z)-2-(4-Chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one have been synthesized and found to exhibit potential antioxidant properties. In vitro studies correlated well with molecular docking and bioactivity studies (Prabakaran, Manivarman, & Bharanidharan, 2021).

Optical and Nonlinear Optical Properties

This compound has been investigated for its photophysical and nonlinear optical behaviors. Studies have shown that it exhibits excellent optical limiting behavior, which is significant in the field of photonics and laser technology (Murthy et al., 2013).

Anti-Inflammatory and Analgesic Activities

Synthesized derivatives of this compound have been evaluated for their antinociceptive and anti-inflammatory properties. The results indicated significant activities in these areas, providing insights for potential therapeutic applications (Selvam, Karthik, Palanirajan, & Ali, 2012).

properties

Product Name

(4Z)-2-(4-chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

(4Z)-2-(4-chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C16H10ClNO3/c17-12-8-6-11(7-9-12)15-18-14(16(19)21-15)5-1-3-13-4-2-10-20-13/h1-10H/b3-1+,14-5-

InChI Key

BFUPUTNYJMGQRD-NQDFZQDQSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=COC(=C1)C=CC=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4Z)-2-(4-chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one
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(4Z)-2-(4-chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one
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(4Z)-2-(4-chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one
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(4Z)-2-(4-chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one
Reactant of Route 5
(4Z)-2-(4-chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one
Reactant of Route 6
(4Z)-2-(4-chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one

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